Cas no 525-40-6 (1-methyl-2,3,4,9-tetrahydro-1h-beta-carboline)

525-40-6 structure
Nom du produit:1-methyl-2,3,4,9-tetrahydro-1h-beta-carboline
1-methyl-2,3,4,9-tetrahydro-1h-beta-carboline Propriétés chimiques et physiques
Nom et identifiant
-
- 1-methyl-2,3,4,9-tetrahydro-1h-beta-carboline
- 1-METHYL-2,3,4,9-TETRAHYDRO-1H-?CARBOLINE
- 1-METHYL-2,3,4,9-TETRAHYDRO-1H-β-CARBOLINE
- 1-METHYL-2,3,4,9-TETRAHYDRO-1 H-B-CARBOLINE
- 1-Methyl-2,3,4,9-tetrahydro-1H-?-carboline
- CALLIGONINE
- DL-ELEAGNIN
- DL-TETRAHYDROHARMAN
- ELEAGNIN,DL
- Eleganine Tetrahydroharman
- IFLAB-BB F1983-0033
- TETRAHYDROHARMAN
- Harman, 1,2,3,4-tetrahydro-
- MS-3709
- 1,2,3,4-Tetrahydroharman
- (+/-)-TETRAHYDROHARMAN
- 1-Methyltetrahydro-.beta.-carboline
- SB45840
- NS00045881
- UNII-W6CLK26X7V
- 1,3,4-Tetrahydroharmane
- MFCD00046879
- EU-0013732
- 1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
- SR-01000505230
- 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-methyl-
- CS-0249214
- W6CLK26X7V
- 1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- 2506-10-7
- BDBM50132092
- (.+/-.)-Tetrahydroharmane
- Oprea1_069935
- NSC-92525
- (+/-)-TETRAHYDROHARMANE
- 1,2,3,4-Tetrahydroharmane
- 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-b]indole
- F1983-0033
- 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-b)indole
- 1-Methyl-1,2,3,4-tetrahydro-.beta.-carboline
- NSC92525
- CHEMBL440524
- Harman,2,3,4-tetrahydro-
- DTXSID901027440
- SR-01000505230-1
- STK724371
- Q7706553
- EN300-42800
- 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-methyl-, (+-)-
- Methtryptoline
- 1,3,4-Tetrahydroharman
- EINECS 219-711-4
- 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-
- Oprea1_717157
- 1-METHYL-2,3,4,9-TETRAHYDRO-1H-PYRIDO(3,4-B)INDOLE
- 1-Methyl-2,3,4,9-tetrahydro-1H-ss-carboline
- 525-40-6
- NSC 92525
- Z204323524
- Tetrahydroharmane
- AKOS016300451
- Eleagnine
- SCHEMBL7018798
- .beta.-Carboline, 1-methyltetrahydro
- AKOS000274320
- 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline #
- NCIOpen2_001385
- (+/-)-1-METHYL-1,2,3,4-TETRAHYDRO-.BETA.-CARBOLINE
-
- Piscine à noyau: InChI=1S/C12H14N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,8,13-14H,6-7H2,1H3
- La clé Inchi: LPIJOZBIVDCQTE-UHFFFAOYSA-N
- Sourire: CC1NCCc2c1[nH]c1ccccc21
Propriétés calculées
- Qualité précise: 186.11600
- Masse isotopique unique: 186.115698455g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 0
- Complexité: 216
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 27.8Ų
- Le xlogp3: 1.9
Propriétés expérimentales
- Point de fusion: 179-180°C
- Le PSA: 27.82000
- Le LogP: 2.70340
1-methyl-2,3,4,9-tetrahydro-1h-beta-carboline Littérature connexe
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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